N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide
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Overview
Description
N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide is a useful research compound. Its molecular formula is C13H13IN4O and its molecular weight is 368.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.01341 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Metal Complexes
N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide and similar compounds have been explored in coordination chemistry, particularly with transition metals. For instance, a related hydrazone ligand was studied for its ability to coordinate with various metals like copper(II), nickel(II), cobalt(II), and others. These complexes were characterized using various spectroscopic techniques and elemental analyses, highlighting the versatility of such ligands in forming stable metal complexes (Fouda et al., 2008).
Molecular Docking and Potential Therapeutic Applications
Several compounds structurally related to this compound have been synthesized and studied for their potential therapeutic applications. Molecular docking studies have been conducted to evaluate their interactions with biological targets, such as proteins involved in diabetes. These studies suggest that such compounds could be designed as potential anti-diabetic agents (Karrouchi et al., 2021).
Synthesis and Characterization of Derivatives
Research has also focused on synthesizing and characterizing various derivatives of compounds similar to this compound. These studies involve detailed spectroscopic methods, crystallography, and theoretical calculations, contributing to the understanding of the chemical and physical properties of these compounds (Pillai et al., 2017).
Nonlinear Optical Properties
The nonlinear optical properties of compounds structurally related to this compound have been investigated, revealing potential applications in optical devices like optical limiters and switches. These studies utilize techniques like single-beam z-scan with nanosecond laser pulses (Naseema et al., 2010).
Cytotoxic Activity and Antitumor Properties
Some derivatives of this compound class have been synthesized and tested for their cytotoxic activities against various cancer cell lines. These studies provide insights into the potential of these compounds in developing new anticancer therapies (Deady et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN4O/c1-9-10(8-18(2)17-9)7-15-16-13(19)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,16,19)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQXMHLAJMXZHS-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC=CC=C2I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)C2=CC=CC=C2I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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